1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one
Description
1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-4-yl]ethan-1-one is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a 4-iodo-pyrazole moiety and at the 4-position with an acetyl group.
Properties
Molecular Formula |
C10H8IN3O |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[2-(4-iodopyrazol-1-yl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C10H8IN3O/c1-7(15)8-2-3-12-10(4-8)14-6-9(11)5-13-14/h2-6H,1H3 |
InChI Key |
DGFQKOJANZBBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)N2C=C(C=N2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide.
Coupling with Pyridine: The iodinated pyrazole is coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Ethanone Moiety:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone moiety to an alcohol.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Data Tables
Table 1: Key Physicochemical Properties
Biological Activity
1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one, also known by its CAS number 1521999-61-0, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and antitumor properties, supported by various studies and data.
- Molecular Formula : C10H8IN3O
- Molecular Weight : 313.09 g/mol
- CAS Number : 1521999-61-0
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, particularly focusing on its antimicrobial and antitumor properties.
Antibacterial Activity
Research indicates that compounds containing halogenated pyrazole and pyridine moieties exhibit significant antibacterial activity. The presence of the iodine atom in the structure is believed to enhance this activity. Studies have shown that derivatives similar to this compound demonstrate effectiveness against common bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µM |
| Compound B | S. aureus | 75 µM |
| This compound | S. aureus, E. coli | Not yet determined |
The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests its potential use in developing new antibiotics .
Antifungal Activity
The antifungal properties of related pyrazole derivatives have also been investigated. Compounds with similar structures have shown promising results against various fungal pathogens.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | C. albicans | 25 µM |
| Compound D | A. niger | 30 µM |
| This compound | Not tested yet |
While specific data for the compound is limited, the structural similarity to known antifungal agents suggests potential efficacy .
Antitumor Activity
Preliminary studies on pyrazole-pyrimidine derivatives have indicated significant antitumor activity across various human cancer cell lines. Research has demonstrated that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 3: Antitumor Activity Data
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound E | HeLa | 15 |
| Compound F | MCF7 | 20 |
| This compound | Not yet evaluated |
The potential antitumor effects of this compound warrant further investigation to determine its effectiveness and mechanism of action .
Case Studies
Several studies have focused on the synthesis and biological evaluation of compounds similar to this compound:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their antibacterial properties, finding that halogen substitutions significantly enhanced activity against S. aureus and E. coli .
- Antitumor Screening : Another research effort screened a series of pyrazole-pyrimidine derivatives against a panel of cancer cell lines, revealing promising antitumor activity linked to specific structural features .
Q & A
Q. Q: What are the common synthetic routes for preparing 1-[2-(4-iodo-1H-pyrazol-1-yl)pyridin-4-yl]ethan-1-one, and how do reaction conditions influence product purity?
A: The compound is typically synthesized via nucleophilic substitution or coupling reactions involving iodinated pyrazole precursors and pyridine derivatives. Key reagents include hydrazine derivatives for pyrazole ring formation and palladium catalysts for cross-coupling reactions. For example, reactions involving 4-iodopyrazole with substituted pyridines under reflux conditions (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO) yield the target compound . Product purity is highly sensitive to stoichiometric ratios, reaction time, and purification methods (e.g., column chromatography vs. recrystallization). Contaminants such as unreacted iodinated intermediates or dehalogenated byproducts must be monitored via HPLC or NMR .
Advanced Structural Characterization
Q. Q: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound, particularly regarding iodine positioning and pyrazole-pyridine conjugation?
A: Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement is critical for unambiguous structural determination . The iodine atom’s high electron density allows precise localization, while hydrogen bonding between the pyridine nitrogen and ethanone oxygen stabilizes the crystal lattice. Challenges include managing disorder in the pyrazole ring and verifying conjugation via bond-length analysis (e.g., C–N bond lengths ~1.34 Å confirm aromaticity). For low-resolution data, complementary techniques like DFT calculations or IR spectroscopy (C=O stretch ~1680 cm⁻¹) validate the structure .
Basic Biological Activity Profiling
Q. Q: What methodologies are recommended for preliminary assessment of this compound’s biological activity, particularly in enzyme inhibition or receptor binding?
A: Initial screening involves in vitro assays such as:
- Kinase inhibition: Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR or Aurora kinases) at 1–10 µM concentrations.
- Cellular cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .
- Structural analogs : Compare activity with non-iodinated derivatives to assess iodine’s role in binding affinity . Dose-response curves and molecular docking (e.g., AutoDock Vina) help prioritize lead candidates .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q: How can researchers design SAR studies to evaluate the impact of pyrazole iodination and pyridine substitution on pharmacological activity?
A: Systematic modifications include:
- Iodine replacement: Synthesize bromo/chloro analogs to assess halogen-dependent bioactivity (e.g., polarizability and van der Waals interactions) .
- Pyridine substitution: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to modulate electron density and binding to hydrophobic pockets .
- Ethanone modification: Replace the ketone with ester or amide groups to alter solubility and metabolic stability .
Dose-dependent assays (e.g., EC₅₀ determination) and pharmacokinetic studies (plasma protein binding, microsomal stability) validate SAR hypotheses .
Basic Handling and Safety Protocols
Q. Q: What safety precautions are essential when handling this compound, given its iodinated aromatic structure?
A: Key precautions include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of airborne particulates.
- Waste disposal: Collect iodinated waste in sealed containers for incineration to prevent environmental release .
- Emergency procedures: For skin contact, rinse immediately with water; for ingestion, administer activated charcoal and seek medical attention .
Advanced Data Contradiction Analysis
Q. Q: How should researchers address discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR or XRD) for this compound?
A: Contradictions often arise from solvent effects, crystal packing forces, or dynamic processes (e.g., tautomerism). Mitigation strategies:
- Solvent correction: Apply PCM (Polarizable Continuum Model) in DFT calculations to account for solvent polarity .
- Dynamic NMR: Use variable-temperature NMR to detect conformational exchange broadening in solution .
- Hirshfeld surface analysis: Compare experimental XRD data with computational models to identify packing-induced distortions .
Advanced Synthetic Methodology
Q. Q: What emerging techniques (e.g., flow chemistry or microwave-assisted synthesis) could improve yield and scalability for this compound?
A:
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 12 hr to 30 min) and improves regioselectivity in pyrazole iodination .
- Flow chemistry: Enables continuous production with real-time monitoring (e.g., inline FTIR) to minimize byproducts .
- Automated purification: Flash chromatography systems with UV detection optimize solvent gradients for high-purity isolation (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
